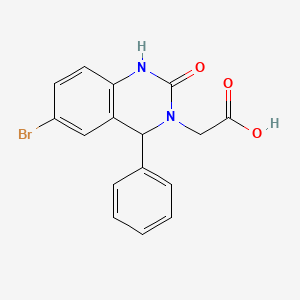![molecular formula C19H19FN4OS B2625792 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one CAS No. 2380101-02-8](/img/structure/B2625792.png)
6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one is a pyridazinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one involves the inhibition of various enzymes and pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been shown to reduce the production of inflammatory mediators and inhibit angiogenesis. In preclinical models of neurodegenerative disorders, it has been found to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one in lab experiments include its potent activity and specificity towards various enzymes and pathways. Additionally, it has shown promising results in various preclinical models, making it a subject of interest for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for research involving 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one. One potential direction is to further investigate its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine its mechanism of action and potential toxicity. Furthermore, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes and pathways.
Synthesis Methods
The synthesis of 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one involves a multi-step process that includes the reaction of 4-fluoroaniline with thionyl chloride to produce 4-fluorobenzene sulfonamide. This intermediate is then reacted with 1-(4-piperidinylmethyl)-1,3-thiazole-2-thiol to form the key intermediate, which is further reacted with 2-chloro-3-formylpyridine to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one have been extensively studied in various preclinical models. This compound has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties. Additionally, it has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-16-3-1-15(2-4-16)17-5-6-18(25)24(22-17)13-14-7-10-23(11-8-14)19-21-9-12-26-19/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRYVFSUNGHMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)
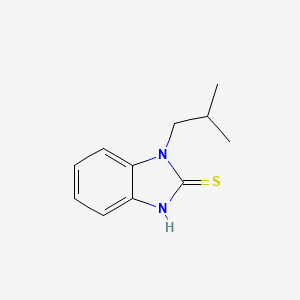

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2625714.png)
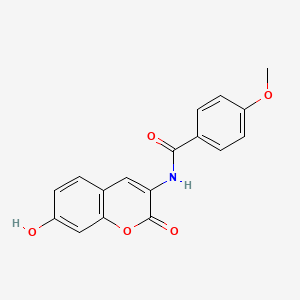
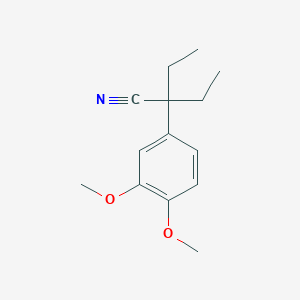
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)
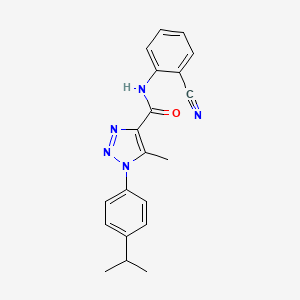

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)
![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)
